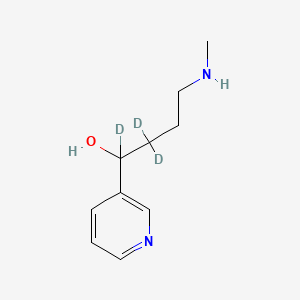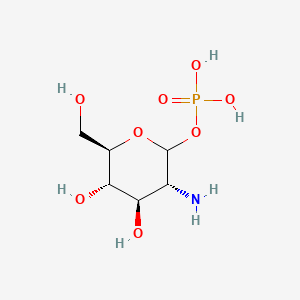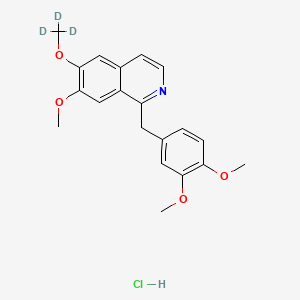
Papaverina-d3 Clorhidrato
Descripción general
Descripción
Papaverine-d3 Hydrochloride is a vasodilator that relaxes smooth muscles in blood vessels, helping them dilate (widen). This lowers blood pressure and allows blood to flow more easily through veins and arteries . It is used to treat many conditions that cause spasm of smooth muscle .
Synthesis Analysis
A one-pot synthesis of papaverine hydrochloride with 99.6% purity was performed using xylene as solvent for the entire process. The critical parameters of each step, as well as the impurities generated, were identified. The overall yield was improved to 63%. The proposed synthetic procedure is suitable for industrial production .Molecular Structure Analysis
The molecular formula of Papaverine-d3 Hydrochloride is C20H22ClNO4 . The molecular weight is 378.9 g/mol . The structural formula is as shown .Chemical Reactions Analysis
The kinetic experiments on photooxidation reactions of papaverine hydrochloride and its oxidation products were performed .Physical And Chemical Properties Analysis
Papaverine-d3 Hydrochloride occurs as white crystals or white crystalline powder . One gram dissolves in about 30 mL of water and in 120 mL of alcohol. It is soluble in chloroform and practically insoluble in ether .Aplicaciones Científicas De Investigación
Efectos antiinflamatorios y neuroprotectores
Se ha descubierto que la papaverina tiene fuertes efectos antiinflamatorios y neuroprotectores . Suprime la neuroinflamación y la expresión de la metaloproteinasa de matriz-3 (MMP-3) . Esto la convierte en una posible candidata para el tratamiento de enfermedades neurodegenerativas en las que la inflamación juega un papel clave.
Vasodilatación
La papaverina es un vasodilatador periférico y tiene un efecto directo sobre los vasos sanguíneos . Inhibe la fosfodiesterasa de monofosfato cíclico de adenosina (cAMP) y monofosfato cíclico de guanosina (cGMP) en los músculos lisos, y se ha observado que aumenta los niveles intracelulares de cAMP y cGMP . Esta propiedad se puede utilizar en el tratamiento de diversas enfermedades cardiovasculares.
Mejora del flujo sanguíneo cerebral
La papaverina induce la dilatación de las arterias coronarias, cerebrales y pulmonares y ayuda a disminuir la resistencia vascular cerebral y a mejorar el flujo sanguíneo cerebral . Esto puede ser beneficioso en afecciones donde se requiere un aumento del flujo sanguíneo cerebral, como un derrame cerebral o una lesión cerebral traumática.
Tratamiento de la disfunción eréctil
Se ha demostrado que la papaverina es eficaz contra la disfunción eréctil . Sus propiedades vasodilatadoras pueden ayudar a mejorar el flujo sanguíneo a los tejidos del pene, ayudando así a aliviar los síntomas de la disfunción eréctil.
Actividad antiviral
Estudios recientes han demostrado que la papaverina tiene el potencial de controlar el SARS-CoV-2 al prevenir su efecto citopático . Esto sugiere que podría utilizarse como un posible agente antiviral en el tratamiento de COVID-19 y posiblemente otras infecciones virales.
Actividad anticancerígena
La papaverina ha mostrado propiedades anticancerígenas . Se ha sugerido que podría utilizarse como un posible agente terapéutico en el tratamiento de varios tipos de cáncer.
Acciones gestacionales
La papaverina ha mostrado efectos beneficiosos en las acciones gestacionales . Esto sugiere que podría utilizarse en el manejo de ciertas afecciones relacionadas con el embarazo.
Sistemas de administración de fármacos
El clorhidrato de papaverina se ha utilizado en cristales líquidos liótropos nanoestructurados (LLC), que se utilizan como sistemas de administración de fármacos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.
Mecanismo De Acción
Target of Action
Papaverine primarily targets smooth muscle cells and cardiac muscle cells . It is a nonxanthine phosphodiesterase inhibitor that exerts its main actions on these cells . It is used to treat many types of smooth muscle spasms such as “vascular spasms” associated with acute myocardial infarction and angina pectoris, as well as "visceral spasms" .
Mode of Action
Papaverine acts directly on the heart muscle to depress conduction and prolong the refractory period . It relaxes various smooth muscles, and this relaxation may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation . It can inhibit phosphodiesterases and it may have direct actions on calcium channels .
Biochemical Pathways
Papaverine affects multiple downstream pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) , a mammalian target of rapamycin (mTOR), and vascular endothelial growth factor (VEGF) . The accumulation of cAMP, caused by the inhibition of phosphodiesterase 10A (PDE10A) by Papaverine, can further affect mitochondrial metabolism through the activation of protein kinase A (PKA), which activates the mitochondrial complex I .
Pharmacokinetics
The pharmacokinetics of Papaverine are characterized by a linear sum of three exponentials on intravenous administration with respective 1.5, 19, and 107 min apparent half-lives . There is a time-dependent partition from plasma water into red blood cells with an apparent half-life of 1.5–3 min . The hepatic clearance of blood is 960 ml/min, corresponding to a hepatic efficiency of 69%, and indicates that the clearance of protein-bound drug is consistent with the observed first pass metabolism of 70% for oral solutions .
Result of Action
The result of Papaverine’s action is the relaxation of the smooth musculature of the larger blood vessels, especially coronary, systemic peripheral, and pulmonary arteries . This leads to an increase in cerebral blood flow and a decrease in cerebral vascular resistance in normal subjects . Oxygen consumption remains unaltered .
Action Environment
The action of Papaverine can be influenced by environmental factors. For example, the dosage forms include Papaverine hydrochloride tablets and Papaverine hydrochloride injection . The choice of dosage form can affect the bioavailability and efficacy of the drug . Furthermore, the clinical efficacy and safety of Papaverine hydrochloride have been demonstrated after decades of clinical usage .
Safety and Hazards
Direcciones Futuras
Current pharmacological research has revealed that papaverine demonstrates a variety of biological activities, including activity against erectile dysfunction, postoperative vasospasms, and pulmonary vasoconstriction, as well as antiviral, cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions . It was recently demonstrated that papaverine has the potential to control SARS-CoV-2 by preventing its cytopathic effect . These experiments were carried out both in vitro and in vivo and require an extensive understanding of the mechanisms of action . With its multiple mechanisms, papaverine can be considered as a natural compound that is used to develop therapeutic drugs . To validate its applications, additional research is required into its precise therapeutic mechanisms as well as its acute and chronic toxicities .
Análisis Bioquímico
Biochemical Properties
Papaverine-d3 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits phosphodiesterase 10A, leading to the accumulation of cyclic adenosine 3′, 5′-monophosphate (cAMP) that affects multiple downstream pathways . This interaction influences metabolic syndrome, neurodegenerative and psychiatric disorders .
Cellular Effects
Papaverine-d3 Hydrochloride has significant effects on various types of cells and cellular processes. It acts as a potent vasodilator, directly affecting smooth muscle cells and increasing intracellular levels of cAMP and cyclic guanosine monophosphate (cGMP) . It also reduces cell migration and the expression of vascular endothelial growth factor (VEGF) in cancer cell lines .
Molecular Mechanism
The molecular mechanism of Papaverine-d3 Hydrochloride involves its binding interactions with biomolecules and changes in gene expression. It inhibits the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles, leading to increased intracellular levels of cAMP and cGMP . This inhibition affects various downstream pathways, influencing the function of enzymes and proteins .
Dosage Effects in Animal Models
In animal models, the effects of Papaverine-d3 Hydrochloride vary with different dosages. For instance, intra-arterial papaverine infusion has been shown to reduce angiographic vasospasm in some animal vasospasm models . These effects are transient, and multiple infusions may be required .
Metabolic Pathways
Papaverine-d3 Hydrochloride is involved in several metabolic pathways. It inhibits phosphodiesterase 10A, leading to the accumulation of cAMP that affects multiple downstream pathways . This interaction influences metabolic syndrome, neurodegenerative and psychiatric disorders .
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMYNBWXDUBNX-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849639 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113718-66-4 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





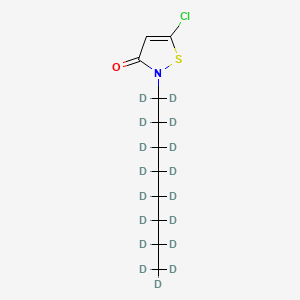
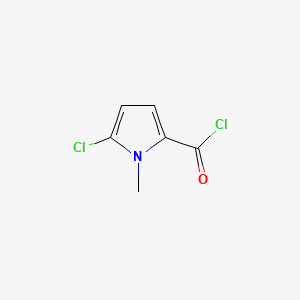
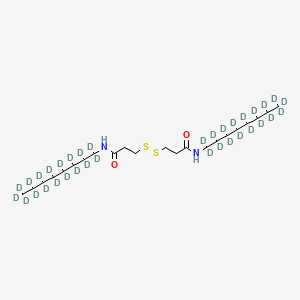
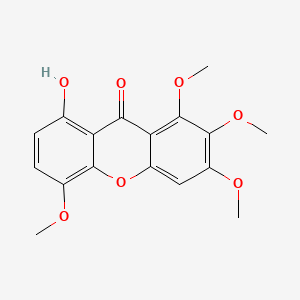
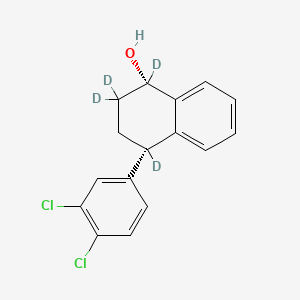
![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)
